3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline
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Overview
Description
3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a sulfanyl group and another diethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline typically involves the reaction of 4-(diethylamino)benzenethiol with N,N-diethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)benzenethiol
- N,N-Diethylaniline
- 4-(Diethylamino)phenyl sulfide
Uniqueness
3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline is unique due to the combination of the diethylamino and sulfanyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
64650-19-7 |
---|---|
Molecular Formula |
C20H28N2S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-[4-(diethylamino)phenyl]sulfanyl-N,N-diethylaniline |
InChI |
InChI=1S/C20H28N2S/c1-5-21(6-2)17-12-14-19(15-13-17)23-20-11-9-10-18(16-20)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
IWAVUHADUITPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)SC2=CC=CC(=C2)N(CC)CC |
Origin of Product |
United States |
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